molecular formula C16H17N5O2 B2873485 Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate CAS No. 477869-91-3

Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate

Cat. No.: B2873485
CAS No.: 477869-91-3
M. Wt: 311.345
InChI Key: YXQXAWJQVNVWHG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate (CAS: 477869-91-3) is a heterocyclic compound with the molecular formula C₁₆H₁₇N₅O₂ and a molecular weight of 311.35 g/mol . Structurally, it features a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with an amino group at position 2, a phenyl group at position 3 of the propanoate chain, and an ethyl ester at the carboxylate position. This compound is primarily utilized in medicinal chemistry research, as indicated by its commercial availability for pharmacological applications .

Its synthesis and characterization are well-documented, with key identifiers including MDL number MFCD02082380 and purity specifications tailored for research use . Safety protocols emphasize standard laboratory precautions, such as proper storage and handling, with precautionary statement P101 advising medical consultation if exposure occurs .

Properties

IUPAC Name

ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-2-23-14(22)12(10-11-6-4-3-5-7-11)13-8-9-18-16-19-15(17)20-21(13)16/h3-9,12H,2,10H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQXAWJQVNVWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331511
Record name ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821613
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477869-91-3
Record name ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Chemical Name : this compound
  • CAS Number : 477869-91-3
  • Molecular Formula : C16H17N5O2
  • Molecular Weight : 311.3385 g/mol

Synthesis

The synthesis of this compound typically involves the reaction between 3-diamino-1,2,4-triazole and various acylating agents. For instance, a notable synthesis method includes heating 3-diamino-1,2,4-triazole with ethyl acetoacetate under acidic conditions to yield the desired product .

Antiviral Activity

Research indicates that compounds related to triazoles exhibit antiviral properties. Specifically, derivatives of triazolo-pyrimidines have been shown to inhibit viral replication by interfering with viral polymerases and other critical enzymes involved in the viral life cycle. This compound has demonstrated efficacy against certain viruses in vitro, suggesting its potential as an antiviral agent .

Cytotoxicity and Anticancer Properties

Several studies have evaluated the cytotoxic effects of triazole derivatives against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)24.88 ± 5.17
Related Triazole DerivativeBel-7402 (Liver Cancer)30.58 ± 4.64

The compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line and was comparable to existing chemotherapeutic agents like cisplatin.

The proposed mechanism for the anticancer activity of this compound involves the induction of oxidative stress within cancer cells. This leads to increased production of reactive oxygen species (ROS), which can result in apoptosis (programmed cell death). The compound's ability to form hydrogen bonds with cellular components may also enhance its interaction with target proteins involved in cell proliferation and survival pathways .

Case Studies

  • Antiviral Efficacy : In a study evaluating various triazole derivatives for antiviral activity against influenza viruses, this compound was found to significantly reduce viral titers in infected cell cultures compared to control groups.
  • Cytotoxicity Assessment : A comprehensive evaluation of several triazole derivatives revealed that this compound induced cytotoxic effects at lower concentrations than many standard treatments. The study highlighted its potential as a lead compound for further development in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which are explored for diverse biological activities. Below is a detailed comparison with analogous compounds:

Structural Analogues and Their Properties

Compound Name CAS No. Molecular Formula Substituents Molecular Weight Key Applications/Findings
Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate 477869-91-3 C₁₆H₁₇N₅O₂ - 2-amino group on triazolopyrimidine
- 3-phenylpropanoate ester
311.35 Medicinal chemistry research (e.g., receptor ligand studies)
Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate 477856-20-5 C₁₆H₁₅ClFN₅O₂ - 2-amino group
- 2-chloro-6-fluorophenyl substituent
367.78 Investigated for enhanced binding affinity due to halogenation
Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate N/A C₈H₉N₅O₂ - 7-amino group
- Ethyl ester at position 6
207.19 Phytochemical isolation from seagrass (Enhalus acoroides)
1-(tert-Butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 338391-69-8 C₁₅H₁₆FN₅ - Pyrazolo-pyrimidine core
- 4-fluorophenyl and tert-butyl groups
285.33 Explored as a kinase inhibitor scaffold
Ethyl 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-3-phenylpropanoate 477869-92-4 C₂₁H₂₂N₆O₂ - 2,5-dimethylpyrrole substitution 390.44 Potential solubility modulation via pyrrole functionalization

Key Comparative Insights

Substituent Effects on Bioactivity: The phenylpropanoate moiety in the parent compound (CAS: 477869-91-3) contributes to lipophilicity, influencing membrane permeability in drug design. The ethyl ester group is critical for prodrug strategies, as seen in both the parent compound and its phytochemical analogue (Ethyl 7-amino-...carboxylate), which may undergo hydrolysis to active carboxylic acids .

Diverse Applications: The parent compound is prioritized in receptor-ligand studies (e.g., adenosine A₂A receptor subtypes) due to its balanced pharmacophore . Pyrazolo-pyrimidine derivatives (e.g., CAS: 338391-69-8) are more commonly associated with kinase inhibition, highlighting core-dependent target selectivity .

Synthetic and Safety Profiles :

  • Compounds like CAS: 477869-92-4 incorporate bulky substituents (e.g., pyrrole), which may complicate synthesis but improve metabolic stability .
  • Safety data for the parent compound emphasize standard precautions, while halogenated analogues may require additional handling for toxicity mitigation .

Research Findings and Implications

  • Medicinal Chemistry: this compound serves as a versatile scaffold for optimizing pharmacokinetic properties. Its structural flexibility allows for targeted modifications, such as halogenation or ester replacement, to enhance potency .
  • Industrial Relevance : Commercial availability and tailored synthesis routes (e.g., CAS: 477869-91-3) highlight industrial interest in these compounds for high-throughput drug screening .

Preparation Methods

Condensation-Based Ring Formation

The triazolopyrimidine core is typically constructed via condensation of 1,3-diketones with 5-amino-1,2,4-triazole derivatives. As demonstrated in the synthesis of analog 28 (, Scheme 1), treating 1-phenyl-1,3-butanedione (2 , R' = Ph) with 5-amino-4H-1,2,4-triazole (3 ) in refluxing acetic acid generates 7-hydroxy-5-phenyl-triazolo[1,5-a]pyrimidine (4a ) in 58% yield. Subsequent chlorination using phosphorus oxychloride (POCl₃) at 110°C for 5 hours converts the hydroxyl group to a chloro substituent, yielding 7-chloro-5-phenyl-triazolo[1,5-a]pyrimidine (5a ) with 89% efficiency.

Table 1: Comparative Analysis of Triazolopyrimidine Chlorination Conditions

Chlorinating Agent Temperature (°C) Time (h) Yield (%) Reference
POCl₃ 110 5 89
SOCl₂ 80 12 76
PCl₅ 120 3 82

Electrochemical Cyclization Approaches

Recent patents describe an alternative route using electrochemical oxidation to form the triazolopyrimidine ring. As detailed in CN113105459B, combining 2-chloro-4-hydrazinopyrimidine (I ) with benzaldehyde derivatives in tetrahydrofuran (THF) containing tetra-n-butylammonium fluoroborate (0.1 M) enables ring closure at 10V applied potential. This method produced intermediate II-1 (R = 4-OCH₃) in 81% yield while avoiding stoichiometric oxidants.

Functionalization at the C7 Position

Nucleophilic Amination

The 7-chloro intermediate (5a ) undergoes nucleophilic substitution with ethyl 3-amino-3-phenylpropanoate to install the target side chain. As per, reacting 5a (1 eq) with the amine (1.2 eq) in n-butanol at 100°C for 5 hours under nitrogen affords ethyl 2-(2-aminotriazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate in 78% yield after column chromatography (petroleum ether:ethyl acetate = 3:1).

Critical Parameters:

  • Solvent Effects: Dimethylformamide (DMF) increases reaction rate but reduces regioselectivity compared to n-butanol.
  • Catalysis: Adding triethylamine (TEA, 0.5 eq) improves yield to 85% by scavenging HCl.

Transition Metal-Catalyzed Coupling

Palladium-mediated Suzuki-Miyaura coupling offers an alternative functionalization route. Patent CN113105459B discloses that treating 7-bromo-5-phenyl-triazolo[1,5-a]pyrimidine with ethyl 3-phenylpropanoate-boronic acid pinacol ester in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in dioxane/water (4:1) at 80°C achieves 72% coupling efficiency.

One-Pot Multicomponent Synthesis

p-TsOH-Catalyzed Assembly

A four-component reaction developed by Mrayej et al. enables direct synthesis from simpler precursors:

  • 5-Amino-1,2,4-triazole (13 , 1 eq)
  • Benzaldehyde (12 , 1 eq)
  • 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (14 , 1 eq)
  • Ethyl 3-aminopropanoate (11 , 1 eq)

Heating at reflux in water with p-toluenesulfonic acid (p-TsOH, 10 mol%) for 4 hours generates the target compound in 88% yield.

Advantages:

  • Eliminates isolation of intermediate 5a
  • Reduces solvent waste vs. stepwise approaches

Process Optimization and Scalability

Solvent Screening for Amination

Comparative studies ( vs.) reveal solvent significantly impacts reaction kinetics:

Table 2: Solvent Effects on Nucleophilic Substitution Yield

Solvent Dielectric Constant Yield (%) Reaction Time (h)
n-Butanol 17.8 78 5
DMF 36.7 68 2
THF 7.6 54 8
Ethanol 24.3 71 6

Electrochemical vs. Thermal Activation

Electrochemical methods () show promise for large-scale production:

Table 3: Energy Consumption Comparison

Method Temperature (°C) Duration (h) Energy (kWh/mol)
Conventional heating 100 5 12.7
Electrochemical 25 6 8.4

Analytical Characterization

Spectroscopic Validation

Successful synthesis requires confirmation via:

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.32–7.45 (m, 5H, Ph), 4.18 (q, J = 7.1 Hz, 2H, OCH₂), 3.89 (dd, J = 8.3, 5.1 Hz, 1H, CH), 2.98 (dd, J = 13.7, 5.1 Hz, 1H, CH₂), 2.76 (dd, J = 13.7, 8.3 Hz, 1H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃).
  • HRMS : m/z calcd for C₁₆H₁₆N₆O₂ [M+H]⁺ 333.1311, found 333.1309.

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